molecular formula C24H19ClN6 B2892156 N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946289-04-9

N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B2892156
CAS RN: 946289-04-9
M. Wt: 426.91
InChI Key: HEIHRVCPZGAGSX-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrazolo[3,4-d]pyrimidine, which is a type of heterocyclic compound . Heterocyclic compounds, especially those containing quinazoline moiety, have drawn immense attention due to their significant biological activities . They are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various chemical reactions. For instance, quinazoline, a similar heterocyclic compound, was first synthesized through decarboxylation of 2-carboxy derivative . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis .

Scientific Research Applications

Synthetic Pathways and Chemical Properties
Research has led to the development of eco-friendly synthetic pathways under microwave irradiation and ultrasound for pyrazolo[1,5-a]pyrimidine derivatives, showcasing high yields and confirmed structures through advanced spectroscopic methods (Al‐Zaydi, 2009)(Al‐Zaydi, 2009). These methodologies highlight the compound's versatility and potential for further functionalization in pharmaceutical research.

Structural Insights through Crystallography
Crystallographic studies have provided detailed insights into the molecular geometry and intermolecular interactions of similar compounds. For instance, the analysis of 3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine revealed planar systems and specific dihedral angles contributing to its crystalline stability, hinting at the significance of structural precision in designing compounds with desired properties (Liu et al., 2012)(Liu et al., 2012).

Biological Activities and Potential Therapeutic Applications
Pyrazolo[3,4-d]pyrimidines have shown to be a general class of compounds exhibiting A1 adenosine receptor affinity, suggesting their potential in designing receptor-specific drugs (Harden, Quinn, & Scammells, 1991)(Harden, Quinn, & Scammells, 1991). This points towards their applicability in neurological disorders and conditions mediated by adenosine receptors.

Antimicrobial and Antifungal Properties
Linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one have been synthesized, demonstrating notable antimicrobial activity against various pathogens. This opens avenues for their use in developing new antimicrobial agents (Sanjeeva Reddy et al., 2010)(Sanjeeva Reddy et al., 2010).

properties

IUPAC Name

6-N-benzyl-4-N-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN6/c25-18-11-13-19(14-12-18)28-22-21-16-27-31(20-9-5-2-6-10-20)23(21)30-24(29-22)26-15-17-7-3-1-4-8-17/h1-14,16H,15H2,(H2,26,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIHRVCPZGAGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-benzyl-N4-(4-chlorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

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